N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide is a synthetic compound featuring a pyrrolidin-5-one core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a naphthalene-1-carboxamide moiety at the 3-position. The pyrrolidinone scaffold is a versatile pharmacophore known for conformational flexibility and hydrogen-bonding capabilities, while the 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and receptor interactions.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-20-11-10-17(13-21(20)29-2)25-14-16(12-22(25)26)24-23(27)19-9-5-7-15-6-3-4-8-18(15)19/h3-11,13,16H,12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOPHFEBUIYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring through a cyclization reaction, followed by the attachment of the naphthalene and dimethoxyphenyl groups via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Physicochemical and Spectroscopic Properties
Melting Points and Stability:
- Rip-B exhibits a melting point of 90°C, suggesting moderate crystallinity, whereas compound 67’s melting point is unreported but described as a "white solid" after purification .
- The target compound’s pyrrolidinone may lower melting points compared to rigid naphthyridines due to reduced crystal packing efficiency.
Spectral Characterization:
- Rip-B and compound 67 were characterized using 1H NMR, 13C NMR, and LC-MS, with Rip-B’s data aligning with simpler benzamide derivatives . Compound 67’s adamantyl group likely introduced complexity in NMR interpretation .
Functional and Pharmacological Implications (Limitations)
However, structural insights suggest:
- The pyrrolidinone core may favor interactions with proteases or kinases, as seen in other 5-membered lactam derivatives.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological effects as reported in recent studies.
Molecular Characteristics:
- Molecular Formula: C21H24N2O4
- Molecular Weight: 368.43 g/mol
- LogP: 2.3307
- Hydrogen Bond Acceptors: 6
- Hydrogen Bond Donors: 1
- Polar Surface Area: 55.982 Ų
These properties suggest favorable pharmacokinetic profiles for the compound, indicating good membrane permeability and potential bioavailability.
The mechanism by which this compound exerts its effects is not fully elucidated but appears to involve interactions with specific molecular targets relevant to various biological pathways. For instance, it has been suggested that compounds with similar structures may act as inhibitors of key enzymes or receptors involved in cancer progression and inflammation .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, derivatives of similar structures have shown promising results against various cancer cell lines:
- VEGFR-2 Inhibition: Compounds designed based on the naphthalene scaffold have been evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. For example, certain derivatives exhibited significant antiproliferative activity against HepG2 and MCF-7 cell lines, with one compound inducing apoptosis in HepG2 cells by increasing caspase-3 levels significantly .
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer effects, compounds within this chemical class have been investigated for antimicrobial and anti-inflammatory activities. The presence of the dimethoxyphenyl group is believed to enhance these effects by increasing the lipophilicity and bioactivity of the molecules .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Study on VEGFR-2 Inhibitors: A recent study synthesized a series of naphthalene derivatives and tested them against human cancer cell lines. Compound 5 demonstrated a notable increase in apoptosis (22.86%) compared to control groups .
- In Silico Studies: Computational modeling has been employed to predict the binding affinities and pharmacokinetic properties of related compounds. These studies suggest that structural modifications can significantly impact the biological activity and efficacy of these compounds .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers design a synthetic route for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrrolidinone core via cyclization of a β-ketoamide intermediate. For example, a 3,4-dimethoxyphenyl-substituted β-ketoamide can undergo acid-catalyzed cyclization to yield the 5-oxopyrrolidin-3-yl scaffold.
- Step 2: Amide coupling between the pyrrolidinone intermediate and naphthalene-1-carboxylic acid. Reagents like EDCI/HOBt or DCC can facilitate this reaction under inert conditions.
- Purification: Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Key Considerations: - Monitor reaction progress using TLC or HPLC to avoid over-substitution.
- Optimize solvent polarity to enhance yield, as evidenced in similar carboxamide syntheses .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Resolves 3D molecular geometry, including bond angles, torsion angles, and intermolecular interactions. For example, SCXRD confirmed the planar arrangement of naphthyl and pyrrolidinone moieties in analogous compounds .
- NMR Spectroscopy:
- 1H/13C NMR: Assign methoxy protons (δ ~3.8–3.9 ppm) and carbonyl signals (δ ~170–175 ppm).
- 2D NMR (COSY, HSQC): Validates connectivity between the pyrrolidinone and naphthalene groups.
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and rule out impurities.
Validation: Compare spectral data with structurally related compounds (e.g., naphthalene-carboxamide derivatives) .
Advanced: How do different crystalline forms impact physicochemical properties?
Methodological Answer:
- Polymorph Screening: Use solvent evaporation (e.g., methanol, acetonitrile) or slurry conversion to isolate polymorphs. For instance, a study on a related pyrrolidinone-carboxamide revealed two distinct forms with varying melting points (ΔTm = 15°C) .
- Property Analysis:
- Solubility: Assess via shake-flask method in PBS (pH 7.4). Higher-energy polymorphs often exhibit enhanced solubility.
- Stability: Conduct accelerated stability studies (40°C/75% RH) to identify hygroscopic or degradation-prone forms.
Contradiction Resolution: Discrepancies in bioavailability data may arise from uncharacterized polymorphs; thus, SCXRD and PXRD are essential for form identification .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification: Ensure compound purity (>95% by HPLC) to exclude confounding effects from byproducts. For example, residual solvents (e.g., DMF) can artificially suppress enzymatic activity .
- Experimental Replication:
- Data Harmonization: Apply meta-analysis tools (e.g., RevMan) to reconcile conflicting results, accounting for differences in cell lines, assay conditions, or solvent systems.
Basic: What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders using fume hoods .
- Storage: Keep in airtight containers under nitrogen, away from light and moisture, at 2–8°C .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace 3,4-dimethoxyphenyl with 4-fluorophenyl) and test activity against target proteins (e.g., kinases) .
- Computational Modeling:
- Docking Studies (AutoDock Vina): Predict binding modes with receptor active sites.
- QSAR Analysis: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
Case Study: A related naphthalene-carboxamide showed 10-fold higher potency when methoxy groups were replaced with halogens, suggesting hydrophobic interactions dominate binding .
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
- Screening Protocol: Test solvents in order of increasing polarity (hexane → ethyl acetate → ethanol). For polar carboxamides, ethanol/water (7:3 v/v) often yields high-purity crystals.
- Crystallization Metrics:
Advanced: How to resolve conflicting solubility data in literature?
Methodological Answer:
- Standardize Methods: Use USP dissolution apparatus with fixed agitation (50 rpm) and temperature (37°C).
- pH-Dependent Studies: Measure solubility across pH 1–10 (simulated gastric/intestinal fluids). For example, a related compound showed 5× higher solubility at pH 2 due to protonation of the carboxamide .
- Surface Area Normalization: Grind crystals to uniform particle size (e.g., <50 µm via ball milling) to eliminate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
